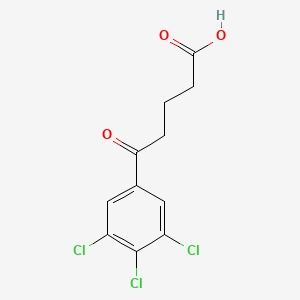

5-(3,4,5-Trichlorophenyl)-5-oxovaleric acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5-(3,4,5-Trichlorophenyl)-5-oxovaleric acid” is a complex organic molecule. It contains a trichlorophenyl group, which is a phenyl group (a ring of six carbon atoms) with three chlorine atoms attached. This is connected to a 5-oxovaleric acid group, which is a five-carbon chain with a carboxylic acid group (COOH) and a ketone group (C=O) .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The trichlorophenyl group would likely contribute significant steric hindrance and electron-withdrawing properties, while the 5-oxovaleric acid group would provide polar and potentially reactive sites .

Chemical Reactions Analysis

The reactivity of this compound would depend on its specific structure and the conditions under which it is used. The trichlorophenyl group is relatively inert but could potentially undergo reactions at the aromatic ring, while the 5-oxovaleric acid group could participate in various reactions involving the carboxylic acid and ketone functionalities .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid and ketone groups could enhance its solubility in polar solvents, while the trichlorophenyl group could increase its overall molecular weight .

Scientific Research Applications

Impurity Monitoring in Chemical Synthesis

5-Chlorovaleroyl chloride, a related compound to 5-(3,4,5-Trichlorophenyl)-5-oxovaleric acid, is utilized as an alkylating agent in pharmaceutical and chemical synthesis. A study developed a method for determining low-level impurities in this compound, highlighting the importance of monitoring impurities for quality control in chemical production (Tang et al., 2010).

Metabolic Significance in Brown and Beige Adipose Tissue

A study on brown and beige adipose tissues, which are important for metabolism and energy expenditure, identified related metabolites such as 3-methyl-2-oxovaleric acid and 5-oxoproline. These metabolites are significant for understanding metabolic processes and energy regulation in the body (Whitehead et al., 2021).

Relevance in Chlorophyll Biosynthesis

Research on green algae suggests that 4,5-dioxovaleric acid, closely related to 5-(3,4,5-Trichlorophenyl)-5-oxovaleric acid, is an intermediate in chlorophyll biosynthesis. This study provides insight into the biosynthetic pathways of essential plant molecules (Meisch et al., 1985).

Applications in Corrosion Inhibition

Compounds like 4H-1,2,4-triazole derivatives, which share structural similarities with 5-(3,4,5-Trichlorophenyl)-5-oxovaleric acid, have been studied for their potential as corrosion inhibitors. This research is significant for industrial applications where corrosion resistance is critical (Bentiss et al., 2007).

Contributions to Advanced Chemical Synthesis

Studies on tris(2,4,6-trichlorophenyl)methyl radicals, which are structurally related to 5-(3,4,5-Trichlorophenyl)-5-oxovaleric acid, explore the synthesis, stability, and analysis of such compounds. This research contributes to the broader understanding of radical chemistry and its applications in synthesis (Carilla et al., 1994).

Antischistosomal Properties

5-(2,4,5-Trichlorophenyl)hydantoin, a compound similar to 5-(3,4,5-Trichlorophenyl)-5-oxovaleric acid, demonstrated antischistosomal effects, highlighting its potential therapeutic applications (Werbel et al., 1977).

Potential in Antiviral Research

The synthesis and antiviral effects of compounds including amidinohydrazone of α-oxocarboxylic acid (related to 5-(3,4,5-Trichlorophenyl)-5-oxovaleric acid) were investigated, revealing their potential in combating viral infections (Ueda & Furukawa, 1964).

Role in Photodynamic Therapy

A study on 5-aminolevulinic acid (related to 5-(3,4,5-Trichlorophenyl)-5-oxovaleric acid) investigated its use in photodynamic therapy for nasopharyngeal carcinoma. This highlights the potential medical applications of such compounds (Betz et al., 2002).

Safety And Hazards

Future Directions

properties

IUPAC Name |

5-oxo-5-(3,4,5-trichlorophenyl)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl3O3/c12-7-4-6(5-8(13)11(7)14)9(15)2-1-3-10(16)17/h4-5H,1-3H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYGJITUESKAFIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Cl)Cl)C(=O)CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3,4,5-Trichlorophenyl)-5-oxovaleric acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-oxo-5-[3-(pyrrolidinomethyl)phenyl]valerate](/img/structure/B1325700.png)

![Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate](/img/structure/B1325701.png)

![Ethyl 8-oxo-8-[3-(pyrrolidinomethyl)phenyl]octanoate](/img/structure/B1325703.png)